Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are characterized by a fused imidazole and pyridine ring system, which imparts unique chemical properties and biological activities
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of appropriate starting materials, such as 7-bromopyridine derivatives, with carboxylic acid derivatives.
Oxidative Coupling: This step involves the oxidative coupling of the intermediate compounds to form the imidazo[1,2-a]pyridine core structure.
Methylation: The final step involves the methylation of the carboxylic acid group to produce the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium azide (NaN3) for azide substitution.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of alkyl or aryl derivatives.
Scientific Research Applications
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate has found applications in various scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitubercular properties.
Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Methyl 2-bromoimidazo[1,2-a]pyridine-5-carboxylate
Methyl 4-bromoimidazo[1,2-a]pyridine-6-carboxylate
Properties
IUPAC Name |
methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITANCORDURZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736701 | |
Record name | Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313410-86-4 | |
Record name | Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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